molecular formula C21H22N2O2S B2844921 2-(2,3-dimethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide CAS No. 1797094-89-3

2-(2,3-dimethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide

Cat. No.: B2844921
CAS No.: 1797094-89-3
M. Wt: 366.48
InChI Key: CEQWKDALLYUSAW-UHFFFAOYSA-N
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Description

2-(2,3-dimethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide is a synthetic organic compound It is characterized by the presence of a phenoxy group, a thiazole ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide typically involves multiple steps:

    Formation of the Phenoxy Group: This step may involve the reaction of 2,3-dimethylphenol with an appropriate halogenated compound under basic conditions to form the phenoxy intermediate.

    Thiazole Ring Formation: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and a haloketone.

    Amide Bond Formation: The final step involves coupling the phenoxy intermediate with the thiazole intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the propanamide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the phenoxy and thiazole rings.

    Reduction: Reduction reactions could target the amide bond or the thiazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the phenoxy or thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can facilitate substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(2,3-dimethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide may have applications in:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, targeting specific biological pathways.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

    Biological Research: Study of its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-dimethylphenoxy)-N-(2-phenyl)propanamide: Lacks the thiazole ring, which may affect its biological activity.

    2-(2,3-dimethylphenoxy)-N-(2-(2-methylthiazol-4-yl)ethyl)propanamide: Has a different linker, which could influence its chemical properties.

Uniqueness

The presence of both the phenoxy and thiazole rings in 2-(2,3-dimethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide may confer unique properties, such as enhanced binding affinity to certain biological targets or improved stability under specific conditions.

Properties

IUPAC Name

2-(2,3-dimethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c1-13-8-7-11-20(14(13)2)25-15(3)21(24)23-18-10-6-5-9-17(18)19-12-26-16(4)22-19/h5-12,15H,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQWKDALLYUSAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)C(=O)NC2=CC=CC=C2C3=CSC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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